Piperine

Description

Properties

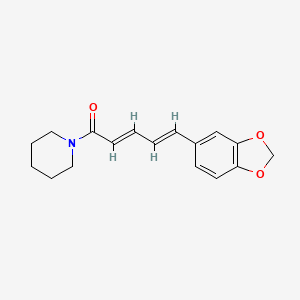

IUPAC Name |

(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXWOMGUGJBKIW-YPCIICBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021805 | |

| Record name | Piperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS], Solid, Virtually colourless white crystals; Aroma reminiscent of pepper | |

| Record name | Piperine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

498.00 to 499.00 °C. @ 760.00 mm Hg | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.04 mg/mL at 18 °C, Very slightly soluble in water; Soluble in ether, oils, Soluble (in ethanol) | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Piperine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-62-2, 7780-20-3 | |

| Record name | Piperine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI 3-01439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piperine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71XL721QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Mechanisms of Piperine in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum), has garnered significant attention in the field of pharmacology for its ability to enhance the bioavailability of a wide range of drugs. This bio-enhancing, or "bioavailability enhancing," property stems from its multifaceted influence on drug metabolism and transport. By inhibiting key enzymes and transporters involved in the biotransformation and efflux of xenobiotics, this compound can significantly alter the pharmacokinetic profiles of co-administered therapeutic agents. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates drug metabolism, with a focus on its interactions with cytochrome P450 enzymes, UDP-glucuronosyltransferases, and the P-glycoprotein transporter. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, offering critical insights into the potential applications and implications of this compound in clinical practice.

Core Mechanism of Action: Inhibition of Drug Metabolism and Transport

This compound's primary mechanism as a bio-enhancer lies in its ability to inhibit key pathways of drug metabolism, primarily Phase I and Phase II detoxification processes, as well as drug efflux. This leads to a reduction in the first-pass metabolism of co-administered drugs, resulting in higher plasma concentrations and prolonged systemic exposure.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the Phase I metabolism of a vast array of drugs. This compound has been shown to be a potent inhibitor of several key CYP isoforms, most notably CYP3A4, which is responsible for the metabolism of over 50% of clinically used drugs.[1][2][3] The inhibitory effects of this compound on various CYP enzymes are summarized in the table below.

dot

Caption: Overall mechanism of this compound as a bio-enhancer.

| Enzyme | Test System | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference(s) |

| CYP3A4 | Human Liver Microsomes | Verapamil | Mixed | 53.8 - 64.4 | 36 - 77 | [4][5] |

| CYP3A4 | Human Recombinant | - | Noncompetitive | 5.5 ± 0.7 | 5.4 ± 0.3 | |

| CYP3A4 | Human Recombinant | - | - | 2.12 ± 0.45 | - | |

| CYP2C9 | Human Recombinant | - | - | 89.62 ± 9.17 | - | |

| CYP1A2 | Human Recombinant | - | - | 14.19 ± 4.15 | - | |

| Aryl Hydrocarbon Hydroxylase (AHH) | Rat Liver Microsomes | - | Noncompetitive | - | 30 | |

| Ethylmorphine-N-demethylase | Rat Liver Microsomes | - | Noncompetitive | - | 35 | |

| 7-Ethoxycoumarin deethylase (7ECDE) | Rat & Guinea Pig Microsomes | - | Noncompetitive | 100 (50% inhibition) | ~100 |

Mechanism-Based Inactivation of CYP3A4

Beyond reversible inhibition, this compound has been identified as a mechanism-based inactivator of CYP3A4. This implies that this compound is metabolically activated by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This time- and concentration-dependent inactivation has significant clinical implications, as the recovery of enzymatic activity requires the synthesis of new enzyme, a process that can take a considerable amount of time.

The proposed mechanism involves the formation of a carbene intermediate from the methylenedioxyphenyl (MDP) moiety of this compound. This highly reactive carbene can then attack the heme or apoprotein of CYP3A4, leading to its inactivation. Additionally, an ortho-quinone intermediate may also contribute to the inactivation process.

dot

Caption: Mechanism-based inactivation of CYP3A4 by this compound.

| Parameter | Value | Reference(s) |

| KI | 30.7 µM | |

| kinact | 0.041 min-1 |

Inhibition of UDP-Glucuronosyltransferases (UGTs)

Phase II metabolism, particularly glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), is another major pathway for the elimination of many drugs. This compound has been shown to inhibit UGT activity through a dual mechanism: direct inhibition of the UGT enzymes and depletion of the essential cofactor, UDP-glucuronic acid (UDPGA).

This compound acts as a noncompetitive inhibitor of hepatic microsomal UGTs. Furthermore, it inhibits UDP-glucose dehydrogenase (UDP-GDH), the enzyme responsible for the synthesis of UDPGA. By reducing the intracellular pool of this critical cofactor, this compound effectively decreases the overall rate of glucuronidation.

dot

Caption: Dual mechanism of this compound's inhibition of glucuronidation.

| Enzyme/Process | Test System | Inhibition Type | Ki (µM) | Notes | Reference(s) |

| UDP-glucuronyltransferase | Guinea Pig Hepatic Microsomes | Noncompetitive | 70 | - | |

| UDP-glucose dehydrogenase | Rat Liver | Noncompetitive | 6 (at pH 9.4) | - | |

| Glucuronidation of 3-hydroxybenzo(a)pyrene | Isolated Guinea Pig Intestinal Epithelial Cells | - | - | 50% reduction at 50 µM this compound |

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein (P-gp), an ATP-dependent efflux pump encoded by the ABCB1 gene, is highly expressed in the apical membrane of intestinal enterocytes, hepatocytes, and the endothelial cells of the blood-brain barrier. It actively transports a wide variety of xenobiotics, including many drugs, out of cells, thereby limiting their absorption and distribution. This compound has been identified as an inhibitor of P-gp, further contributing to its bio-enhancing effects. By inhibiting P-gp-mediated efflux in the intestine, this compound increases the intracellular concentration of co-administered drugs, leading to enhanced absorption into the systemic circulation.

| Substrate | Test System | IC50 (µM) | Reference(s) |

| Digoxin | Caco-2 cells | 15.5 | |

| Cyclosporine A | Caco-2 cells | 74.1 |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to assess the impact of this compound on drug metabolism and transport.

In Vitro Inhibition of Cytochrome P450 Enzymes

-

Test System: Human liver microsomes or recombinant human CYP enzymes.

-

Substrate Probes: Specific substrates for each CYP isoform are used (e.g., testosterone or midazolam for CYP3A4, diclofenac for CYP2C9).

-

Incubation: Microsomal protein (typically 0.1-0.5 mg/mL) is incubated with a range of this compound concentrations and a fixed concentration of the substrate in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Incubations are typically carried out at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol).

-

Analysis: The formation of the specific metabolite is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: IC50 values are determined by plotting the percent inhibition of metabolite formation against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. Ki values are determined from Dixon plots or by non-linear regression analysis of the reaction rates at various substrate and inhibitor concentrations.

Mechanism-Based Inactivation of CYP3A4

-

Pre-incubation: Human liver microsomes are pre-incubated with various concentrations of this compound in the presence of an NADPH-generating system for different time intervals (e.g., 0-30 minutes) at 37°C.

-

Dilution and Incubation: The pre-incubation mixture is then diluted into a secondary incubation mixture containing a high concentration of a CYP3A4 substrate (e.g., testosterone) and the NADPH-generating system. The incubation is continued for a short period to measure the remaining enzyme activity.

-

Analysis: The formation of the substrate's metabolite is quantified by HPLC or LC-MS/MS.

-

Data Analysis: The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (kobs) at each this compound concentration. The KI and kinact values are then determined by plotting kobs versus the this compound concentration.

P-glycoprotein Inhibition Assay in Caco-2 Cells

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a confluent monolayer with well-developed tight junctions and expression of P-gp.

-

Transport Study: A P-gp substrate (e.g., digoxin or rhodamine 123) is added to either the apical (AP) or basolateral (BL) chamber of the Transwell plate, with or without various concentrations of this compound.

-

Sampling: Aliquots are taken from the receiver chamber at different time points (e.g., 30, 60, 90, 120 minutes).

-

Analysis: The concentration of the substrate in the samples is determined by a suitable analytical method (e.g., scintillation counting for radiolabeled substrates, fluorescence spectroscopy for fluorescent substrates, or LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the AP-to-BL and BL-to-AP directions. The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) is determined. A reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition. IC50 values are calculated from the dose-response curve of efflux ratio reduction versus this compound concentration.

Conclusion and Future Perspectives

This compound's ability to inhibit key drug-metabolizing enzymes and transporters makes it a potent bio-enhancer with significant therapeutic potential. The in-depth understanding of its molecular mechanisms of action, as outlined in this guide, is crucial for harnessing its benefits while mitigating potential risks. The quantitative data presented provides a valuable resource for predicting the magnitude of this compound-drug interactions.

For drug development professionals, this compound offers a compelling avenue for improving the oral bioavailability of poorly absorbed drugs, potentially leading to lower effective doses, reduced side effects, and improved patient compliance. However, the non-specific nature of its inhibitory effects necessitates careful consideration of potential drug-drug interactions. The mechanism-based inactivation of CYP3A4, in particular, warrants caution, as it can lead to prolonged and unpredictable alterations in drug metabolism.

Future research should focus on elucidating the precise structural determinants of this compound's inhibitory activity to enable the design of more selective and potent bio-enhancing agents. Furthermore, well-controlled clinical trials are essential to translate the promising preclinical findings into safe and effective therapeutic strategies. A deeper understanding of the interplay between this compound's inhibitory and potential inductive effects on drug-metabolizing enzymes will be critical for its successful integration into modern medicine. This technical guide serves as a foundational document to support these ongoing and future research endeavors.

References

- 1. Biochemical basis of enhanced drug bioavailability by this compound: evidence that this compound is a potent inhibitor of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound activates human pregnane X receptor to induce the expression of cytochrome P450 3A4 and multidrug resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Piperine: A Technical Guide to its Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperine, the primary alkaloid from Piper nigrum (black pepper), has transcended its role as a common spice to become a subject of intense scientific scrutiny.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities and pharmacological effects of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed examination of its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its properties. This guide summarizes key findings on this compound's antioxidant, anti-inflammatory, anticancer, and bioavailability-enhancing activities, presenting quantitative data in structured tables for comparative analysis and illustrating complex biological pathways and experimental workflows through detailed diagrams.

Introduction

This compound (1-piperoylpiperidine) is an amide alkaloid responsible for the characteristic pungency of black pepper.[2] Beyond its culinary use, this compound has been utilized in traditional medicine for centuries, and modern research has begun to validate and uncover the molecular mechanisms behind its therapeutic potential.[2] Its diverse pharmacological effects, including anti-inflammatory, antioxidant, antitumor, and bioavailability-enhancing properties, make it a compelling molecule for further investigation and potential therapeutic application.[1][3] This guide aims to provide a detailed technical overview of the current scientific understanding of this compound's bioactivities.

Biological Activities and Pharmacological Effects

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). The antioxidant capacity of this compound is a key contributor to its protective effects against various pathological conditions.

Anti-inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By downregulating the expression of pro-inflammatory cytokines and mediators, this compound can mitigate inflammatory responses.

Anticancer Activity

A growing body of evidence suggests that this compound has promising anticancer potential against various types of cancer. Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation, migration, and angiogenesis. This compound has been shown to modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt and STAT3 pathways.

Bioavailability Enhancement

One of the most well-documented and commercially significant properties of this compound is its ability to enhance the bioavailability of other drugs and nutrients. This is primarily achieved through the inhibition of drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and drug efflux transporters like P-glycoprotein (P-gp). By inhibiting these key players in first-pass metabolism and cellular efflux, this compound increases the plasma concentration and therapeutic efficacy of co-administered compounds.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities and pharmacological effects of this compound from various studies.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HSC-3 | Oral Cancer | 143.99 | 24 | |

| KB | Oral Cancer | ~100 | 24 | |

| MDA-MB-231 | Breast Cancer | 173.4 | 48 | |

| MCF-7 | Breast Cancer | 111.0 | 48 | |

| Caco-2 | Colon Cancer | >100 | Not Specified | |

| HCT 116 | Colon Cancer | >100 | Not Specified | |

| CEM/ADR 5000 | Leukemia (Resistant) | >100 | Not Specified | |

| CCRF-CEM | Leukemia (Sensitive) | >100 | Not Specified | |

| W1 (Parental) | Ovarian Cancer | Not Specified | Not Specified | |

| W1TR (Resistant) | Ovarian Cancer | Statistically significant decrease vs W1 | Not Specified | |

| W1PR1 (Resistant) | Ovarian Cancer | Statistically significant decrease vs W1 | Not Specified | |

| W1PR2 (Resistant) | Ovarian Cancer | Statistically significant decrease vs W1 | Not Specified |

Table 2: Enzyme and Transporter Inhibition by this compound

| Target | Substrate/Assay | Inhibition Parameter | Value (µM) | Reference |

| P-glycoprotein (P-gp) | Digoxin transport in Caco-2 cells | IC50 | 15.5 | |

| P-glycoprotein (P-gp) | Cyclosporine A transport in Caco-2 cells | IC50 | 74.1 | |

| CYP3A4 | Verapamil metabolism (D-617 formation) - Liver 1 | Ki | 36 ± 8 | |

| CYP3A4 | Verapamil metabolism (D-617 formation) - Liver 2 | Ki | 49 ± 6 | |

| CYP3A4 | Verapamil metabolism (norverapamil formation) - Liver 1 | Ki | 44 ± 10 | |

| CYP3A4 | Verapamil metabolism (norverapamil formation) - Liver 2 | Ki | 77 ± 10 | |

| CYP3A | Time-dependent inhibition | KI | 30.7 | |

| CYP3A | Time-dependent inhibition | kinact | 0.041 min-1 | |

| Arylhydrocarbon hydroxylase (AHH) | Noncompetitive inhibition | Ki | ~100 | |

| 7-ethoxycourmarin deethylase (7ECDE) | Noncompetitive inhibition | Ki | ~100 |

Table 3: In Vivo Pharmacokinetic Parameters of this compound and its Effect on Other Drugs

| Subject | This compound Dose | Co-administered Drug (Dose) | Cmax | Tmax | AUC | Bioavailability Increase (%) | Reference |

| Rats | 20 mg/kg | Curcumin (2 g/kg) | - | - | - | 154 | |

| Humans | 20 mg | Curcumin (2 g) | 0.18 ± 0.16 µg/ml | 0.75 h | - | 2000 | |

| Rats | Not Specified | Sodium Valproate | 14.8-fold increase | Slightly prolonged | 4.6-fold increase | - | |

| Rats | Not Specified | Amoxycillin trihydrate | Increased | - | Increased | Significant | |

| Rats | Not Specified | Cefotaxime sodium | Increased | - | Increased | Significant | |

| Humans | Single daily dose for 7 days | Phenytoin (150 or 200 mg twice daily) | - | - | Higher | - | |

| Humans | Not Specified | Propranolol | Higher | Earlier | Higher | - | |

| Humans | Not Specified | Theophylline | Higher | - | Higher | - | |

| Wistar Rats | 393 mg/kg BW (containing 100 mg this compound) | - | 0.34 µg/ml | 30 min | - | - | |

| Wistar Rats | (Isolated this compound) | - | 0.12 µg/ml | 60 min | - | - | |

| Wistar Rats | (Synthetic this compound) | - | 0.48 µg/ml | 30 min | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 4, 8, 16, 20 µM) for the desired time periods (e.g., 12, 24, 48, 72 h).

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 100 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of antioxidants.

-

Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.

-

Protocol:

-

DPPH Solution Preparation: Prepare a DPPH solution in methanol with an absorbance of approximately 0.950 ± 0.025 at 517 nm.

-

Reaction Mixture: Mix 1 ml of the DPPH solution with 3 ml of the this compound sample at various concentrations (e.g., 100, 200, 300, 400, 500 µg/ml).

-

Incubation: Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).

-

Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used model to assess the anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound indicates anti-inflammatory activity.

-

Protocol:

-

Animal Grouping: Divide Sprague Dawley rats into control and treatment groups.

-

Compound Administration: Administer this compound orally at different doses (e.g., 2.5, 5, 10 mg/kg) to the treatment groups. The control group receives saline.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following this compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw thickness or volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5, 6 hours) after the carrageenan injection using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of paw edema for each group compared to the control group.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to study their expression levels.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Cell Lysis: Treat cells with this compound at various concentrations (e.g., 0, 62.5, 125, 250 µM) for a specified time (e.g., 48 h). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, p-JNK, p-p38, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and typical experimental workflows.

Caption: Mechanism of this compound's Bioavailability Enhancement.

Caption: this compound's Anti-inflammatory Signaling Pathway Modulation.

Caption: Anticancer Mechanisms of this compound.

Caption: Experimental Workflow for MTT Cell Viability Assay.

Conclusion

This compound is a pharmacologically active compound with a broad spectrum of biological activities. Its well-established roles as an antioxidant, anti-inflammatory, and anticancer agent, coupled with its unique ability to enhance the bioavailability of other therapeutic agents, position it as a molecule of significant interest in drug discovery and development. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways. Further research is warranted to fully elucidate its therapeutic potential and to translate the promising preclinical findings into clinical applications. The detailed information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and utilization of this remarkable natural product.

References

Beyond Black Pepper: A Technical Guide to Alternative Natural Sources of Piperine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of natural sources of the alkaloid piperine, extending beyond the common black pepper (Piper nigrum). This compound is a compound of significant interest due to its role in enhancing the bioavailability of various drugs and its own diverse pharmacological properties. This guide details alternative plant sources, presents quantitative data on this compound content, outlines experimental protocols for its quantification, and visualizes a key signaling pathway influenced by this bioactive molecule.

Alternative Natural Sources of this compound

While Piper nigrum is the most well-known source, several other species within the Piperaceae family are notable for their this compound content. These alternative sources are of great interest for novel therapeutic applications and ethnobotanical drug discovery. The primary alternative species include Long Pepper (Piper longum), Java Long Pepper (Piper retrofractum, also known as Piper chaba), and Cubeb Pepper (Piper cubeba).[1][2]

-

Piper longum (Long Pepper): Widely used in traditional medicine systems, particularly Ayurveda, P. longum is a significant source of this compound.[2][3] Its fruits are known for their pungent taste and therapeutic properties. The this compound content can vary based on the plant's geographical origin and the specific part of the plant analyzed (fruit, stem, or leaf).[4]

-

Piper retrofractum Vahl (syn. Piper chaba Hunt., Java Long Pepper): This plant is a crucial commodity in traditional herbal industries in regions like Indonesia. It serves as another potent source of this compound and is used in traditional preparations for various ailments.

-

Piper cubeba (Cubeb Pepper or Tailed Pepper): While also belonging to the Piper genus, P. cubeba generally contains a lower concentration of this compound compared to P. nigrum and P. longum.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly across different species and even within the same species due to factors like geographical location, cultivation practices, and the part of the plant being tested. The data below, compiled from various studies, summarizes this compound content in several Piper species as determined by High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and other analytical methods.

Table 1: this compound Content in Various Piper Species (excluding P. nigrum)

| Plant Species | Plant Part | This compound Content (% w/w or other units) | Analytical Method | Reference |

| Piper longum | Fruit | 3-5% (dry weight basis) | Not Specified | |

| Piper longum | Fruit | 268.50 µg/mL (in extract) | HPLC | |

| Piper longum | Fruit | 0.109% to 1.636% (1.09 to 16.362 mg/g) | HPTLC | |

| Piper longum | Fruit | Up to 5.23% | HPLC | |

| Piper longum | Fruit | 0.879% | RP-HPLC | |

| Piper longum | Root | 0.31% | RP-HPLC | |

| Piper retrofractum | Fruit Extract | 13% (in 70% ethanolic extract) | Densitometry | |

| Piper retrofractum | Fruit Extract | 5.2% (in 70% ethanolic extract) | GC-MS | |

| Piper retrofractum | Fruit Extract | 6.8% and 7.3% | HPLC | |

| Piper retrofractum | Fruit Extract | 1.41% to 1.54% | UV-Vis | |

| Piper chaba | Ethanolic Extract | 19.41% (194.10 mg/g of extract) | HPLC | |

| Piper chaba | Pet. Ether Extract | 3.18% | HPLC | |

| Piper chaba | Root (Methanol Extract) | 1.59% | HPLC | |

| Piper chaba | Stem (Methanol Extract) | 1.46% | HPLC | |

| Piper cubeba | Fruit | 8.56 µg/mL (in extract) | HPLC | |

| Piper cubeba | Volatile Oil | 0.1% | Not Specified |

Note: Direct comparison between studies can be challenging due to variations in extraction methods, analytical techniques, and units of measurement.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is critical for research and quality control. The most common methods employed are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and HPTLC.

General Extraction Methodology

This compound is poorly soluble in water and is typically extracted using organic solvents.

-

Sample Preparation: The plant material (e.g., fruits) is dried and ground into a fine powder.

-

Extraction: A known weight of the powdered material is extracted with a suitable organic solvent such as ethanol, methanol, or dichloromethane. Extraction can be performed using methods like maceration, Soxhlet extraction, or sonication to ensure efficient recovery of the analyte.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under vacuum to yield a crude extract.

Protocol for RP-HPLC Quantification

The following is a representative RP-HPLC protocol synthesized from multiple validated methods for this compound analysis.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with a small amount of acetic acid or phosphoric acid to improve peak shape (e.g., Acetonitrile:Water:Acetic Acid in a 60:39.5:0.5 ratio). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min (Isocratic elution).

-

Detection Wavelength: 340-345 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient (e.g., 25°C).

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh pure this compound standard (e.g., 10 mg) and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL (1000 ppm).

-

Calibration Curve: Prepare a series of working standards (e.g., 40-100 ppm) by serial dilution of the stock solution with the mobile phase.

-

Sample Solution: Accurately weigh the crude plant extract, dissolve it in methanol, sonicate for approximately 30 minutes, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solutions and quantify the this compound content by comparing its peak area to the calibration curve.

The workflow for this protocol is visualized in the diagram below.

Figure 1. Experimental workflow for HPLC-based quantification of this compound.

Key Signaling Pathway: Inhibition of NF-κB

This compound exhibits significant anti-inflammatory properties, largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The inhibitory action of this compound on this pathway is a key aspect of its therapeutic potential, irrespective of its plant source.

An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (a heterodimer of p50 and p65 subunits), allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like cytokines and enzymes such as iNOS and COX-2. This compound intervenes by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.

Figure 2. this compound's inhibition of the NF-κB inflammatory pathway.

Conclusion

For researchers and professionals in drug development, exploring alternative sources of this compound like Piper longum and Piper retrofractum offers promising avenues. These plants not only provide a rich supply of this valuable alkaloid but also possess their own unique phytochemical profiles that may offer synergistic therapeutic benefits. The standardized and validated analytical protocols outlined in this guide are essential for ensuring the quality, consistency, and efficacy of this compound-containing extracts and formulations. Further investigation into the specific bioactivities of crude extracts from these alternative sources, in conjunction with their this compound content, is a fertile ground for future research.

References

- 1. Variations in the this compound content in three varieties of Pepper and mapping its anti-inflammatory potential by molecular docking [nrfhh.com]

- 2. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Tissue-specific variations of this compound in ten populations of Piper longum L.: bioactivities and toxicological profile - PMC [pmc.ncbi.nlm.nih.gov]

Piperine's Role in Modulating Cell Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Piperine, the primary alkaloid from black pepper (Piper nigrum), has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These effects are largely attributed to its ability to modulate a complex network of intracellular signaling pathways critical to cell survival, proliferation, and inflammation. This technical guide provides an in-depth analysis of this compound's molecular mechanisms, focusing on its interaction with key signaling cascades such as PI3K/Akt, MAPK, NF-κB, and STAT3. It summarizes quantitative efficacy data, details common experimental protocols for studying these interactions, and provides visual representations of the pathways and workflows to support further research and development.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple key nodes within intracellular signaling networks. Its action is often context-dependent, varying with cell type and stimulus. The following sections detail its impact on the most well-documented pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell proliferation, survival, and metabolism.[3] Its constitutive activation is a hallmark of many cancers. This compound is widely reported to be a potent inhibitor of this pathway.[4][5]

Mechanistically, this compound treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and its primary downstream effector, Akt. This deactivation of Akt prevents the phosphorylation of its subsequent targets, such as mTOR and GSK3β, and modulates the expression of apoptosis-related proteins. Specifically, inhibiting the PI3K/Akt pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl and the upregulation of pro-apoptotic proteins like Bax and Bad. The culmination of these events is the induction of apoptosis, a key mechanism behind this compound's anticancer effects in gastric, colorectal, and oral cancer cells. Studies have confirmed that activating Akt with a small-molecule activator can reverse the pro-apoptotic effects of this compound, cementing the pathway's role in its mechanism of action.

Caption: this compound's inhibition of the PI3K/Akt pathway, leading to reduced survival and induced apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is crucial for regulating cellular responses to a wide array of stimuli, including stress, growth factors, and inflammation. This compound's modulation of the MAPK pathway is complex and highly dependent on the cellular context.

-

Pro-Apoptotic Role: In colorectal and melanoma cancer cells, this compound has been shown to induce apoptosis by activating the p38 and ERK pathways while reducing JNK phosphorylation. This activation is a key signaling mechanism involved in this compound-induced cell death. In other cancer models, such as ovarian cancer, this compound increases the phosphorylation of JNK and p38, which in turn mediates the intrinsic apoptotic pathway.

-

Anti-Inflammatory Role: In contrast, when used in models of inflammation, such as LPS-stimulated macrophages, this compound inhibits the phosphorylation of ERK, JNK, and p38. This suppression blocks the downstream production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6, highlighting its potent anti-inflammatory properties.

-

Anticancer Role (Inhibition): In head and neck cancer cells, this compound was found to inhibit the expression of both ERK and p38, which correlated with its anticancer effects.

This dual role underscores the importance of the cellular environment in determining this compound's ultimate biological effect.

Caption: this compound's context-dependent modulation of the MAPK signaling cascade.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor in the inflammatory response. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by LPS or cytokines), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound is a well-established inhibitor of the NF-κB pathway. It exerts its anti-inflammatory effects by preventing the degradation of IκBα. This action keeps NF-κB p65 sequestered in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent activation of inflammatory genes like TNF-α, IL-6, COX-2, and iNOS. This mechanism is central to this compound's role in mitigating inflammation in conditions like endometritis and LPS-induced lung injury.

Caption: this compound blocks inflammation by inhibiting IKK and preventing NF-κB nuclear translocation.

The JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is critical for cytokine signaling and plays a major role in cancer cell proliferation, survival, and invasion. This compound has been identified as an inhibitor of this pathway.

In various cancer models, this compound has been shown to reduce the phosphorylation of both JAK2 and its downstream target STAT3. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the expression of target genes involved in cell survival and proliferation, such as Bcl-2. The combination of this compound with other compounds, like piperlongumine, has shown synergistic effects in inhibiting STAT3 phosphorylation and promoting apoptosis in breast cancer cells. This inhibitory action on the JAK2/STAT3 pathway contributes to this compound's neuroprotective effects in ischemic stroke models and its anticancer activity.

Caption: this compound disrupts the JAK/STAT3 pathway, reducing pro-survival gene transcription.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| DLD-1 | Colorectal | 48 | ~125-250 | |

| SW480 | Colorectal | 48 | ~125-250 | |

| HT-29 | Colorectal | 48 | ~125-250 | |

| A549 | Lung Adenocarcinoma | 72 | 198 | |

| MDA-MB-231 | Breast (Triple Negative) | 72 | 238 | |

| HepG2 | Liver | 72 | 214 | |

| HEp-2 | Head and Neck | Varies | 102.8 - 176.0 | |

| SCC-25 | Head and Neck | Varies | 121.0 - 249.9 | |

| U2OS | Osteosarcoma | 48 | 158.49 | |

| 143B | Osteosarcoma | 48 | 138.04 | |

| KKU-100 | Cholangiocarcinoma | 48 | 103.93 | |

| KKU-M452 | Cholangiocarcinoma | 48 | 67.58 | |

| Caco-2 | Colorectal | 72 | >300 | |

| HCT 116 | Colon | 72 | 200.4 |

Note: IC50 values can vary significantly based on experimental conditions, such as cell density and assay method.

The effective concentrations of this compound for modulating signaling pathways in vitro generally range from 10 µM to 300 µM. For anti-inflammatory effects, lower concentrations of 10-20 mg/L (approximately 35-70 µM) have been shown to be effective in inhibiting MAPK and NF-κB pathways in RAW264.7 cells.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, generalized protocols for key experiments used to elucidate this compound's effects on cell signaling.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, DLD-1) in a 96-well plate at a density of 4.0 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 20, 40, 80, 160, 320 µM). A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. IC50 values can be determined using appropriate software (e.g., GraphPad Prism).

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (active) forms of signaling proteins like Akt, ERK, and p65.

Methodology:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p-ERK, anti-p65) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH, anti-β-actin) should be used to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein expression levels relative to the loading control.

Caption: A generalized workflow for the Western Blotting experimental protocol.

Apoptosis Assessment (Flow Cytometry)

This technique is used to quantify the percentage of cells undergoing apoptosis following this compound treatment.

Methodology:

-

Cell Treatment: Culture and treat cells with desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash them with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant using appropriate software (e.g., FlowJo).

Conclusion and Future Perspectives

This compound is a multi-target compound that modulates several fundamental cell signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3. Its ability to inhibit pro-survival and pro-inflammatory pathways while, in some contexts, activating pro-apoptotic cascades, forms the molecular basis for its observed anticancer and anti-inflammatory properties. The quantitative data demonstrate efficacy in the micromolar range across a variety of cell lines.

For drug development professionals, this compound represents a promising scaffold. Future research should focus on enhancing its bioavailability and solubility, which are known limitations, through nanoformulations or medicinal chemistry approaches. Furthermore, exploring synergistic combinations of this compound with conventional chemotherapeutic agents could yield more effective treatment strategies, potentially by sensitizing resistant cancer cells through the modulation of these core signaling pathways. A deeper understanding of its context-dependent effects on the MAPK pathway is crucial for targeted therapeutic applications.

References

- 1. Molecular Aspects of this compound in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells [mdpi.com]

- 5. This compound Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Antioxidant Properties of Piperine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Piperine as a Potent Antioxidant

This compound, the primary alkaloid compound found in black pepper (Piper nigrum L.), has garnered significant scientific interest for its diverse pharmacological activities.[1] Beyond its traditional use as a spice and in traditional medicine, this compound exhibits a range of biological effects, including anti-inflammatory, anti-tumor, and notably, antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] this compound has demonstrated a remarkable capacity to counteract oxidative damage in various in vitro models, positioning it as a promising candidate for the development of novel antioxidant-based therapeutics.

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, detailing its mechanisms of action, experimental protocols for its evaluation, and a summary of quantitative data from key studies.

Core Mechanisms of this compound's Antioxidant Activity

This compound's antioxidant effects are multifaceted, involving both direct and indirect mechanisms to mitigate oxidative stress.

2.1 Direct Radical Scavenging:

This compound can directly neutralize a variety of free radicals and reactive oxygen species. It has been shown to be an effective scavenger of superoxide radicals and hydroxyl radicals. However, it is important to note that at high concentrations, this compound may exhibit pro-oxidant activity by activating the Fenton reaction, leading to an increased generation of hydroxyl radicals.

2.2 Modulation of Cellular Antioxidant Defense Systems:

Beyond direct scavenging, this compound enhances the endogenous antioxidant capacity of cells by upregulating the expression and activity of key antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2/ARE Signaling Pathway in this compound's Antioxidant Action

The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This binding event initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione (GSH) antioxidant system such as glutamate-cysteine ligase (GCL).

Studies have shown that this compound can induce the nuclear translocation of Nrf2 and increase the transcription of Nrf2-responsive antioxidant genes. This activation of the Nrf2 pathway is a key mechanism underlying this compound's ability to protect cells from oxidative damage.

Quantitative Assessment of In Vitro Antioxidant Activity

Several spectrophotometric assays are commonly employed to quantify the antioxidant capacity of this compound. The following table summarizes the reported 50% inhibitory concentration (IC50) values and other quantitative measures from various studies.

| Assay | Model System | IC50 Value / Activity | Reference |

| Superoxide Radical Scavenging | In vitro chemical assay | 1.82 mM | |

| Lipid Peroxidation Inhibition | Rat liver homogenate | 1.23 mM | |

| ABTS Radical Scavenging | In vitro chemical assay | 4.35 ± 0.004 mg/mL (15.25 mM) | |

| FRAP (Ferric Reducing Antioxidant Power) | In vitro chemical assay | 10.53 ± 0.06 mol TE/g | |

| α-Amylase Inhibition | Enzyme inhibition assay | 105 µg/mL | |

| α-Glucosidase Inhibition | Enzyme inhibition assay | 117 µg/mL (Capsaicin, for comparison) |

Detailed Experimental Protocols for Key Antioxidant Assays

5.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like methanol.

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a series of test tubes, add different concentrations of the this compound stock solution.

-

Add a fixed volume of the DPPH solution to each test tube.

-

The reaction mixture is then incubated in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

-

A control is prepared using the solvent instead of the this compound solution.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

5.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is kept in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the this compound solution.

-

Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 734 nm.

-

A control is prepared using the solvent instead of the this compound solution.

-

The percentage of ABTS•+ scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined from a plot of scavenging percentage against this compound concentration.

5.3 FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare various concentrations of the this compound solution.

-

Add a small volume of the this compound solution to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

A standard curve is typically prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents (TE).

Conclusion

This compound consistently demonstrates significant antioxidant properties in a variety of in vitro settings. Its ability to directly scavenge free radicals, coupled with its capacity to enhance endogenous antioxidant defenses through the activation of the Nrf2 signaling pathway, underscores its potential as a valuable natural compound for combating oxidative stress-related diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the antioxidant potential of this compound. Further investigations are warranted to fully elucidate its mechanisms of action and to translate these promising in vitro findings into therapeutic applications.

References

Piperine's Modulation of P-glycoprotein and Drug Efflux Pumps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperine, the primary alkaloid in black pepper, has garnered significant attention in pharmacology for its ability to enhance the bioavailability of various drugs. This bio-enhancing effect is largely attributed to its interaction with drug-metabolizing enzymes and, critically, its potent modulation of drug efflux pumps, particularly P-glycoprotein (P-gp). This technical guide provides an in-depth analysis of this compound's effect on P-gp and other efflux pumps, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows. Understanding these interactions is paramount for drug development professionals aiming to overcome multidrug resistance and improve the pharmacokinetic profiles of novel and existing therapeutic agents.

Introduction to P-glycoprotein and Drug Efflux

P-glycoprotein (P-gp), a product of the ABCB1 gene, is a 170 kDa transmembrane protein belonging to the ATP-binding cassette (ABC) superfamily of transporters.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse xenobiotics, including many clinically important drugs, out of cells.[1] This process limits the intracellular concentration and, consequently, the efficacy of these drugs. P-gp is highly expressed in tissues with excretory or barrier functions, such as the intestinal epithelium, liver, kidneys, and the blood-brain barrier, playing a crucial role in drug absorption, distribution, metabolism, and excretion (ADME).[2]

Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, rendering them resistant to a broad spectrum of chemotherapeutic agents.[1] Therefore, the inhibition of P-gp has emerged as a promising strategy to reverse MDR and enhance the therapeutic efficacy of anticancer drugs.

This compound's Mechanism of Action on P-glycoprotein

This compound exhibits a dual role in modulating P-gp activity: acute inhibition and chronic induction.

2.1. Acute Inhibition of P-gp Efflux Activity

This compound acts as a direct inhibitor of P-gp's transport function. This inhibition is thought to occur through its interaction with the drug-binding sites on P-gp, thereby competitively or non-competitively preventing the binding and subsequent efflux of P-gp substrate drugs.[3] This inhibitory action leads to increased intracellular accumulation and enhanced oral bioavailability of co-administered drugs that are P-gp substrates.

2.2. Chronic Induction of P-gp Expression

Paradoxically, prolonged exposure to this compound can lead to the upregulation of P-gp expression. This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that acts as a xenobiotic sensor. Upon binding this compound, PXR translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR) and binds to response elements in the promoter region of the ABCB1 gene, thereby increasing its transcription and subsequent P-gp protein expression. This induction can potentially lead to decreased efficacy of P-gp substrate drugs with long-term co-administration of this compound.

Quantitative Data on this compound's P-gp Inhibition

The inhibitory potency of this compound on P-gp has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) values vary depending on the P-gp substrate and the experimental system used.

| Cell Line | P-gp Substrate | This compound IC50 (µM) | Reference |

| Caco-2 | Digoxin | 15.5 | |

| Caco-2 | Cyclosporine A | 74.1 |

Impact of this compound on the Pharmacokinetics of P-gp Substrates

In vivo studies in both preclinical models and humans have demonstrated the significant impact of this compound co-administration on the pharmacokinetic profiles of various P-gp substrate drugs.

| P-gp Substrate | Species | This compound Dose | Key Pharmacokinetic Changes | Reference |

| Fexofenadine | Human | 20 mg/day for 10 days | ↑ Cmax (by ~88%), ↑ AUC (by ~68%), ↓ Oral Clearance (by ~42%) | |